5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3/c20-14-5-2-1-4-13(14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(27-19)16-6-3-11-26-16/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYMDPUTYODIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorobenzoyl chloride with piperazine to form 4-(2-fluorobenzoyl)piperazine. This intermediate is then reacted with furan-2-carboxylic acid and oxalyl chloride to form the desired oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom in the fluorobenzoyl group.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted benzoyl derivatives
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications across various scientific domains:
Medicinal Chemistry
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is being explored for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing furan and oxazole rings have shown inhibition of breast, ovarian, and colorectal cancer cell growth .
- Antimicrobial Properties : The presence of the furan ring is often associated with enhanced activity against pathogens such as Staphylococcus aureus and Yersinia enterocolitica .
Biochemical Probes
The compound has been investigated as a biochemical probe to study enzyme interactions. Its ability to bind to specific molecular targets can help elucidate the mechanisms of action of various enzymes and receptors .
Chemical Building Block
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for versatile modifications that can lead to new derivatives with enhanced properties .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study reported that derivatives containing similar moieties demonstrated selective cytotoxicity against lung cancer cells while sparing healthy cells .
- Antimicrobial Efficacy : Research indicated that compounds with furan rings exhibited significant antimicrobial activity against a range of pathogens .
Mechanism of Action
The mechanism of action of 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its target, while the oxazole and furan rings contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary primarily in substituents on the piperazine ring and the oxazole’s 2-position. Key comparisons are summarized below:
Table 1: Structural and Molecular Comparison of Analogous Compounds
Impact of Substituent Variations
- Chloroacetyl (C₁₅H₁₃ClN₄O₃): Adds electrophilicity, enabling covalent interactions with biological targets .
Oxazole-2 Substituents :
- Furan-2-yl (Target Compound) : The oxygen atom may improve solubility via hydrogen bonding but reduce membrane permeability compared to aromatic phenyl groups.
- 2-Fluorophenyl (C₂₁H₁₆F₂N₄O₂) : Increases lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperazine moiety, a furan ring, and an oxazole ring, with a fluorobenzoyl group enhancing its aromatic character. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms. |
| Furan Ring | A five-membered aromatic ring containing one oxygen atom. |
| Oxazole Ring | A five-membered ring containing one nitrogen and one oxygen atom. |
| Fluorobenzoyl Group | An aromatic group with a fluorine substituent that enhances lipophilicity. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing several biological pathways. The specific mechanisms include:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access and inhibiting enzymatic reactions.
- Receptor Modulation : It may interact with specific receptors, altering signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research indicates that derivatives of oxazole and furan compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
| Candida albicans | 5 |
Anticancer Activity
Studies have demonstrated the potential anticancer activity of oxazole derivatives. For example, compounds containing similar structural motifs have been tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 15 |
| A549 | 10 |
In vitro assays revealed that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several oxazole derivatives against common pathogens. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Testing : Another research effort focused on assessing the cytotoxic effects of furan-containing compounds on cancer cell lines. The findings suggested that these compounds could effectively inhibit tumor growth in vitro.
- Mechanistic Insights : Further investigations into the mechanism revealed that the interaction between the compound and target proteins could lead to conformational changes that impact their biological function.
Q & A
Q. What synthetic methodologies are established for 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile?
The compound is synthesized via a multi-step route starting with 2-fluorobenzoic acid, which is converted to its acyl chloride using SOCl₂. Subsequent coupling with 1-boc-piperazine under reflux with K₂CO₃ yields the piperazine intermediate. Deprotection with TFA and further reaction with 2-chloro-1-(4-hydroxyphenyl)ethanone produces the target compound. Purification via silica gel chromatography (EtOAc:petroleum ether, 1:1) achieves a 48% yield .
Q. How is the crystal structure of this compound validated?
Single-crystal X-ray diffraction confirms the structure, with crystallographic parameters including a monoclinic system (space group P2₁/c), unit cell dimensions (a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å, β = 100.571°), and refinement using riding models for H-atoms. Data-to-parameter ratios (16.0) and R factors (R = 0.048) ensure accuracy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Confirms proton and carbon environments.
- IR spectroscopy : Identifies carbonyl (C=O) and nitrile (C≡N) groups.
- Mass spectrometry : Validates molecular weight (e.g., m/z = 382.38).
- X-ray crystallography : Resolves 3D structure and intermolecular interactions .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Yield optimization involves:
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., dynamic vs. static structural features) are addressed by:
Q. How does the 2-fluorobenzoyl moiety influence electronic properties?
The electron-withdrawing fluorine alters electron density distribution, enhancing electrophilicity at the oxazole ring. This impacts reactivity in nucleophilic substitutions or metal-catalyzed cross-couplings, as observed in analogous fluorinated benzodiazepinones .
Q. What challenges arise during crystallographic refinement, and how are they mitigated?
Challenges include high R factors (R = 0.073) due to disorder or weak diffraction. Mitigation involves:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
